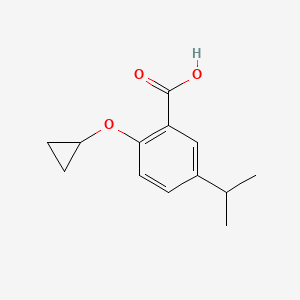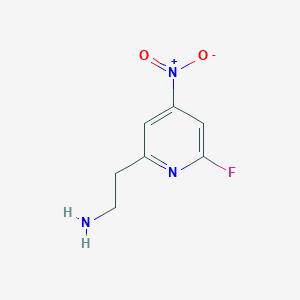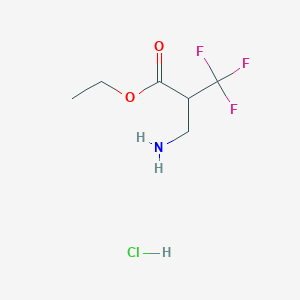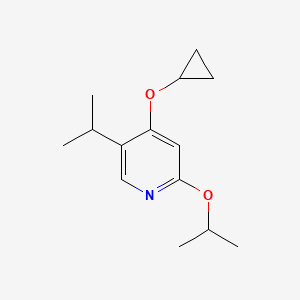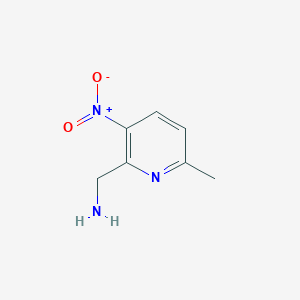
1-(4-Amino-5-methoxypyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-5-methoxypyridin-3-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with an amino group at the 4-position, a methoxy group at the 5-position, and an ethanone group at the 3-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-5-methoxypyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-methoxypyridine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-amino-5-methoxypyridine
Acylating Agent: Acetyl chloride or acetic anhydride
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous dichloromethane or toluene
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours.
The product, this compound, is then isolated by standard workup procedures, including extraction, washing, and purification by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-5-methoxypyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride, anhydrous conditions.
Major Products Formed
Oxidation: 1-(4-Amino-5-methoxypyridin-3-YL)acetic acid
Reduction: 1-(4-Amino-5-methoxypyridin-3-YL)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-5-methoxypyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Amino-5-methoxypyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ethanone group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
1-(4-Amino-5-methoxypyridin-3-YL)ethanone can be compared with other pyridine derivatives, such as:
1-(5-Methoxypyridin-3-YL)ethanone: Lacks the amino group, which may result in different reactivity and biological activity.
1-(4-Methoxypyridin-3-YL)ethanone: Lacks the amino group and has a methoxy group at a different position, leading to variations in chemical properties.
1-(4-Amino-3-methoxypyridin-5-YL)ethanone: Similar structure but with different positions of the amino and methoxy groups, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1393573-60-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(4-amino-5-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-3-10-4-7(12-2)8(6)9/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
WEWQPXJNFZJZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


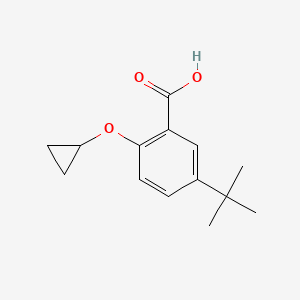
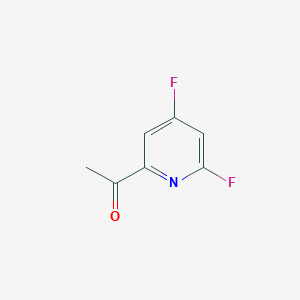
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
